molecular formula C34H40N2O8S2 B12386304 Sulfo-Cy7 carboxylic acid

Sulfo-Cy7 carboxylic acid

Cat. No.: B12386304
M. Wt: 668.8 g/mol
InChI Key: BUJQQICVGXKLAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfo-Cy7 carboxylic acid is a water-soluble, near-infrared fluorescent dye. It is part of the cyanine dye family, which is known for its high extinction coefficients and bright fluorescence. This compound is particularly useful in biological imaging due to its ability to emit light in the near-infrared range, which penetrates tissues more effectively than visible light .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cy7 carboxylic acid is synthesized through a series of chemical reactions involving the formation of a polymethine bridge between two nitrogen atoms. The synthesis typically involves the use of indolenine derivatives and various reagents to introduce sulfonate groups, which enhance the water solubility of the dye .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the dye through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .

Mechanism of Action

Sulfo-Cy7 carboxylic acid exerts its effects through its fluorescent properties. When exposed to light of a specific wavelength, the dye absorbs the energy and re-emits it as near-infrared light. This property allows it to be used as a marker in various imaging techniques. The molecular targets and pathways involved include the specific binding sites on biomolecules to which the dye is conjugated .

Properties

Molecular Formula

C34H40N2O8S2

Molecular Weight

668.8 g/mol

IUPAC Name

2-[(1E,3E,5E,7Z)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C34H40N2O8S2/c1-33(2)26-22-24(45(39,40)41)17-19-28(26)35(5)30(33)14-10-7-6-8-11-15-31-34(3,4)27-23-25(46(42,43)44)18-20-29(27)36(31)21-13-9-12-16-32(37)38/h6-8,10-11,14-15,17-20,22-23H,9,12-13,16,21H2,1-5H3,(H2-,37,38,39,40,41,42,43,44)

InChI Key

BUJQQICVGXKLAD-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C

Origin of Product

United States

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